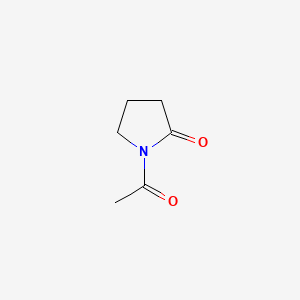

1-Acetyl-2-pyrrolidone

Description

The exact mass of the compound N-Acetyl-2-pyrrolidone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHUPYSUKYAIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239321 | |

| Record name | 2-Pyrrolidinone, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-17-2 | |

| Record name | 1-Acetyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetyl-2-pyrrolidone fundamental chemical properties

An In-Depth Technical Guide to 1-Acetyl-2-pyrrolidone: Core Chemical Properties and Applications

Introduction

This compound (CAS No. 932-17-2) is a five-membered lactam derivative, specifically an N-acetylated form of 2-pyrrolidone.[1] Its unique structure, combining the polarity of an amide with a compact cyclic framework, imparts a versatile set of chemical properties. This guide provides a comprehensive overview of its fundamental characteristics, synthesis, spectroscopic profile, and applications, with a focus on its relevance to researchers in organic synthesis and pharmaceutical development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the discovery of novel therapeutics.[2] this compound serves as a key building block and a versatile solvent in this context.[1]

Physicochemical and Molecular Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and formulations. It is typically a colorless to pale yellow liquid, a characteristic that makes it suitable as a reaction medium where visual monitoring is necessary.[1] Its miscibility with water and various organic solvents stems from the presence of the polar amide group.[1] This dual solubility is a significant advantage, allowing it to bridge aqueous and organic phases. Key quantitative properties are summarized below.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 932-17-2 | [1][3] |

| Molecular Formula | C₆H₉NO₂ | [1][3][4] |

| Molecular Weight | 127.14 g/mol | [3][4] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Density | ~1.15 g/cm³ | [5] |

| Refractive Index | ~1.4810 - 1.4850 | [5] |

| Boiling Point | 392 K (118.85 °C) at 2.70 kPa | [6] |

| Water Solubility | Slightly soluble | [5][6] |

| Topological Polar Surface Area | 37.4 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Reactivity

General Synthesis Pathway

This compound is most commonly synthesized via the N-acetylation of 2-pyrrolidone. This reaction is a standard amide formation and can be achieved with high efficiency using common acetylating agents like acetic anhydride or acetyl chloride. The choice of reagent is often dictated by cost, safety, and the desired reaction conditions. The use of acetic anhydride is often preferred in industrial settings due to its lower cost and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride generated from acetyl chloride.

Caption: General synthesis pathway for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the N-acyl lactam functional group.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-pyrrolidone and acetic acid. This reaction is generally slower than the hydrolysis of a corresponding acyclic amide due to ring strain effects.

-

Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield N-ethylpyrrolidine.

-

Enolate Chemistry: The α-protons on the pyrrolidone ring can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound for scientific applications.

-

Specialty Solvent: Its high polarity, aprotic nature, and good thermal stability make it an effective solvent for a range of organic reactions and for dissolving poorly soluble compounds.[1]

-

Reagent in Organic Synthesis: It serves as a precursor for more complex pyrrolidine-based structures. The acetyl group can act as a protecting group for the nitrogen atom of 2-pyrrolidone, which can be removed after subsequent chemical modifications to the ring.

-

Intermediate in Pharmaceutical Production: Pyrrolidine derivatives are central to many pharmaceuticals. This compound is a documented intermediate in the synthesis of drugs such as Levosulpiride, an agent used for treating depression and disorders of the central nervous system.[7] Its role as a building block highlights its importance in creating complex active pharmaceutical ingredients (APIs). The broader class of N-methyl-2-pyrrolidone (NMP) and its derivatives have been explored for various pharmaceutical applications, including as penetration enhancers for transdermal drug delivery and as solubilizing agents in parenteral formulations.[8][9]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.

Workflow for Spectroscopic Analysisdot

Sources

- 1. CAS 932-17-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 932-17-2 [m.chemicalbook.com]

- 6. N-Acetylpyrrolidone (CAS 932-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. KR100445781B1 - Process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

1-Acetyl-2-pyrrolidone synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-pyrrolidone

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing this compound (also known as N-acetyl-2-pyrrolidone). Designed for researchers, chemists, and drug development professionals, this document delves into the fundamental principles of N-acetylation, offering field-proven insights into reagent selection, reaction control, and product purification. The core focus is on the robust and widely adopted method of reacting 2-pyrrolidone with acetic anhydride. Detailed mechanistic diagrams, step-by-step laboratory protocols, and considerations for industrial-scale production are presented to ensure both theoretical understanding and practical applicability.

Introduction: The Profile of this compound

This compound (CAS No. 932-17-2) is a five-membered lactam derivative characterized by an acetyl group attached to the nitrogen atom of the pyrrolidinone ring.[1] It is a colorless to pale yellow liquid with favorable properties such as high thermal stability, low volatility, and miscibility with water and common organic solvents.[1] These characteristics make it a versatile compound with significant utility across various industries.

In the pharmaceutical and agrochemical sectors, it serves as a valuable synthetic intermediate and a specialized solvent.[1] Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a subject of interest in drug formulation and delivery systems.[2] This guide focuses on the chemical synthesis of this important compound, providing the technical depth required for its successful laboratory preparation and scale-up.

Precursor Synthesis: The Foundation of 2-Pyrrolidone

The primary starting material for the synthesis of this compound is 2-pyrrolidone itself. A robust and cost-effective supply of this precursor is critical for an efficient overall process. Industrially, 2-pyrrolidone is almost exclusively produced via the high-temperature, high-pressure reaction of gamma-butyrolactone (GBL) with ammonia.[3][4]

This reaction is typically performed in a continuous-flow tubular reactor at temperatures of 250–290 °C and pressures of 8.0–16.0 MPa.[3] The process demonstrates high conversion rates of GBL and excellent selectivity towards 2-pyrrolidone, often exceeding 94%.[3] More recently, "green" biosynthetic routes are being explored to produce 2-pyrrolidone from renewable resources like glutamate, which could offer a more sustainable pathway to the precursor in the future.[5]

Primary Synthesis Pathway: N-Acetylation of 2-Pyrrolidone

The most direct and industrially favored method for synthesizing this compound is the N-acetylation of 2-pyrrolidone using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution and is prized for its efficiency, high yield, and operational simplicity.

Reaction Mechanism

The underlying mechanism involves the nucleophilic attack of the nitrogen atom in the 2-pyrrolidone ring on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen is the driving force for this transformation.

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The nitrogen atom of 2-pyrrolidone attacks a carbonyl carbon of acetic anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond.

-

Leaving Group Departure: This collapse forces the departure of an acetate ion, which is a good leaving group.

-

Proton Transfer: The acetate ion, now acting as a base, abstracts the proton from the newly N-acylated, positively charged nitrogen atom. This step neutralizes the product and generates acetic acid as a byproduct.[6][7]

Caption: N-Acetylation via Nucleophilic Acyl Substitution.

Rationale for Experimental Choices

-

Substrate (2-Pyrrolidone): The starting material is readily available from industrial processes.[3][4] The nitrogen within the lactam is sufficiently nucleophilic to initiate the reaction without requiring harsh activators.

-

Acetylating Agent (Acetic Anhydride): Acetic anhydride is the preferred reagent over alternatives like acetyl chloride for several reasons. It is less volatile, less corrosive, and easier to handle safely. The reaction byproduct is acetic acid, which is less aggressive than the hydrochloric acid generated from acetyl chloride. While slightly less reactive than acetyl chloride, its reactivity is perfectly adequate for this transformation, leading to high yields under mild conditions.

-

Solvent: The reaction can often be run neat (without a solvent), which is advantageous for industrial processes as it maximizes reactor throughput and minimizes solvent waste. If a solvent is used to aid in heat transfer or material handling, a non-reactive, aprotic solvent like dichloromethane or ethyl acetate is suitable.

-

Catalyst: This reaction typically proceeds efficiently without a catalyst. However, in some cases, a mild, non-nucleophilic base like pyridine or triethylamine may be added. The role of the base is twofold: it can act as an acyl transfer catalyst and, more importantly, it neutralizes the acetic acid byproduct, which can prevent potential side reactions or equilibrium limitations.[8]

-

Temperature Control: The reaction is exothermic. Adding the acetic anhydride dropwise to the 2-pyrrolidone, often with initial cooling in an ice bath, is a critical control measure.[7] This prevents a temperature spike that could lead to side reactions or decomposition, ensuring a high-purity product.

Quantitative Data Summary

The N-acetylation of 2-pyrrolidone is a high-yielding reaction. The table below summarizes typical parameters for a laboratory-scale synthesis.

| Parameter | Value/Condition | Rationale |

| 2-Pyrrolidone | 1.0 equivalent | Limiting reagent |

| Acetic Anhydride | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |

| Solvent | None (neat) or Dichloromethane | Neat reaction is efficient; solvent aids in temperature control. |

| Catalyst | None or Pyridine (catalytic) | Reaction proceeds well without; base neutralizes acid byproduct.[8] |

| Temperature | 0 °C during addition, then Room Temp. | Controls initial exotherm for safety and purity.[7] |

| Reaction Time | 1 - 3 hours | Typically complete within this timeframe; monitor by TLC/GC. |

| Expected Yield | > 95% | The reaction is highly efficient and selective. |

| Purity (Post-Workup) | > 97% | Standard workup effectively removes impurities.[9] |

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound on a laboratory scale.

Caption: Step-by-step workflow for synthesis and purification.

Materials:

-

2-Pyrrolidone

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-pyrrolidone (1.0 eq). Place the flask in an ice-water bath and begin stirring.

-

Addition of Acetylating Agent: Charge the dropping funnel with acetic anhydride (1.1 eq). Add the acetic anhydride dropwise to the stirring 2-pyrrolidone solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

-

Reaction Monitoring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours. The reaction's progress can be monitored by TLC or GC-MS by observing the disappearance of the 2-pyrrolidone starting material.

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to quench any remaining acetic anhydride and neutralize the acetic acid byproduct. Continue addition until CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[10]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the acetyl methyl protons and the three methylene groups of the pyrrolidone ring. |

| ¹³C NMR | Resonances for two carbonyl carbons (amide and acetyl), the acetyl methyl carbon, and the three ring methylene carbons. |

| FT-IR | Strong characteristic carbonyl stretching frequencies around 1700 cm⁻¹ (amide) and 1730 cm⁻¹ (ketone). |

| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 127.14.[11] |

| Appearance | Colorless to pale yellow clear liquid. |

Conclusion

The synthesis of this compound via the N-acetylation of 2-pyrrolidone with acetic anhydride is a highly reliable, efficient, and scalable process. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and provides excellent yields under mild, controllable conditions. By carefully managing the reaction exotherm and employing standard purification techniques, a high-purity product suitable for demanding applications in research and industry can be readily obtained. This technical guide provides the foundational knowledge and practical protocols necessary for the successful execution of this important chemical transformation.

References

-

Yang, X., et al. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society, 134(42), 17605-12. Available from: [Link]

-

Yang, X., et al. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society. Available from: [Link]

-

Birman, V. B., et al. (2012). Catalytic, Enantioselective N-acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. PubMed. Available from: [Link]

-

ResearchGate. Routes for production of 2-pyrrolidone. Available from: [Link]

- Google Patents. US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.

-

Wikipedia. Acetylene. Available from: [Link]

-

Creative Discovery Network. N-Terminus Acetylation Protocol. Available from: [Link]

-

Tradeindia. This compound - C6h9no2, 97% Purity. Available from: [Link]

-

PrepChem.com. Synthesis of N-acetyl-2-hydroxypyrrolidine. Available from: [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and pyridine?. (2014). Available from: [Link]

-

Autechaux. Optimizing Chemical Synthesis: Sourcing N-Acetyl-2-pyrrolidone Effectively. Available from: [Link]

-

Cheng, Y., et al. (2018). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. Chinese Journal of Chemical Engineering, 26(11), 2379-2385. Available from: [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. (2021). Available from: [Link]

-

PubChem. 2-Pyrrolidinone, 1-acetyl-. Available from: [Link]

-

Oberlintner, A., et al. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Carbohydrate Polymers, 259, 117742. Available from: [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

Wikipedia. 2-Pyrrolidone. Available from: [Link]

-

National Center for Biotechnology Information. Nα Selective Acetylation of Peptides. Available from: [Link]

-

ResearchGate. Purification and characterization of an acetyl esterase from Aspergillus niger. Available from: [Link]

-

PubChem. 2-Pyrrolidinone, 1-acetyl-. Available from: [Link]

- Google Patents. JP2014073999A - Purification method of 2-acetyl-1-pyrroline.

-

Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. (2013). Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - C6h9no2, 97% Purity, Liquid Appearance | Chemical Compound For Industrial Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 10. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]

- 11. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Acetyl-2-pyrrolidone

Introduction

1-Acetyl-2-pyrrolidone (CAS No. 932-17-2) is a cyclic imide, a derivative of 2-pyrrolidone, that finds utility in various fields of chemical research and development. Its molecular structure, featuring both a lactam and an N-acetyl group, presents a unique electronic and conformational profile.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in any scientific endeavor. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies, data interpretation, and underlying scientific principles are detailed to provide researchers, scientists, and drug development professionals with a definitive reference.

Molecular Structure of this compound

The structural integrity of a compound is the foundation of its chemical behavior. The diagram below illustrates the atomic connectivity and key functional groups of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise electronic environment and connectivity of each atom.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the spectral regions of interest.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) with proton decoupling are employed to enhance signal-to-noise and simplify the spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the proximity of neighboring protons through spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | Triplet (t) | 2H | -N-CH₂ -CH₂- (Position 5) |

| ~2.50 | Singlet (s) | 3H | -CO-CH₃ |

| ~2.45 | Triplet (t) | 2H | -CO-CH₂ -CH₂- (Position 3) |

| ~2.05 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- (Position 4) |

Note: Data is interpreted from typical values for similar structures and publicly available spectra.[3][4] Precise shifts may vary slightly based on solvent and concentration.

Expert Insights:

-

The protons at position 5, adjacent to the nitrogen atom, are the most deshielded of the ring protons (~3.80 ppm) due to the inductive effect of the nitrogen.

-

The acetyl methyl group appears as a sharp singlet at ~2.50 ppm, a characteristic region for such protons, and its integration value of 3H is a key identifier.

-

The protons at position 3, adjacent to the lactam carbonyl group, are deshielded to ~2.45 ppm.

-

The protons at position 4 are the most shielded within the ring system, appearing as a multiplet around ~2.05 ppm. The triplet multiplicity observed for the protons at positions 3 and 5 arises from coupling with the adjacent CH₂ group at position 4.

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy complements the proton data by providing a direct count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | Lactam C =O (Position 2) |

| ~170.0 | Acetyl C =O |

| ~45.0 | -N-C H₂- (Position 5) |

| ~31.0 | -CO-C H₂- (Position 3) |

| ~23.0 | -CO-C H₃ |

| ~18.0 | -CH₂-C H₂-CH₂- (Position 4) |

Note: Data is interpreted from typical values and publicly available spectra.[2][5]

Expert Insights:

-

The two carbonyl carbons are the most deshielded signals in the spectrum, appearing at ~173.5 ppm (lactam) and ~170.0 ppm (acetyl). The lactam carbonyl is typically slightly further downfield due to its inclusion in the ring and direct attachment to the nitrogen.

-

The carbon adjacent to the nitrogen (Position 5) appears around 45.0 ppm.

-

The remaining aliphatic carbons of the ring and the acetyl methyl group appear in the upfield region of the spectrum, consistent with their saturated nature.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to acquire the spectrum "neat." A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Collection: A background spectrum of the empty instrument is collected to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Analysis: The prepared sample is placed in the instrument's beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound is dominated by the absorptions of its two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Medium | C-H (Aliphatic) Stretching |

| ~1730 | Strong | C=O (Acetyl) Stretching |

| ~1690 | Strong | C=O (Lactam/Amide I) Stretching |

| ~1270 | Strong | C-N Stretching |

Note: Peak positions are derived from the NIST Chemistry WebBook and general principles of IR spectroscopy.[1][6]

Expert Insights:

-

Causality of Dual Carbonyl Peaks: The presence of two strong absorption bands in the carbonyl region (~1730 and ~1690 cm⁻¹) is the most salient feature of the spectrum. The higher frequency band is assigned to the acetyl carbonyl, which has more classic ketone/ester-like character. The lower frequency band corresponds to the lactam carbonyl. Its frequency is lowered due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond, thereby weakening it.[7][8][9]

-

Absence of N-H Bands: As a tertiary amide (N-disubstituted), the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching bands typically seen for primary and secondary amides (3500-3100 cm⁻¹) are absent.[10] This is a crucial piece of confirmatory evidence.

-

C-H Stretching: The peaks in the 2950-2850 cm⁻¹ region confirm the presence of the aliphatic C-H bonds in the pyrrolidone ring and acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a molecular fingerprint that can be used for structural confirmation.

Experimental Protocol: MS

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (~70 eV), which ejects an electron from the molecule to form a radical cation, M⁺•, known as the molecular ion.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Mass Spectral Analysis

The mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₆H₉NO₂, corresponding to a molecular weight of 127.14 g/mol .[1]

| m/z | Relative Intensity | Proposed Fragment |

| 127 | Moderate | [M]⁺• (Molecular Ion) |

| 84 | High | [M - CH₃CO]⁺ or [M - C₂H₃O]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ (Acetyl Cation) |

| 42 | High | [C₂H₂O]⁺• (Ketene Radical Cation) |

Note: Fragmentation data is based on the NIST Mass Spectrometry Data Center and established fragmentation principles for amides.[1][11]

Expert Insights & Fragmentation Pathway: The fragmentation of this compound under EI conditions is governed by the stability of the resulting ions. The most favorable cleavages occur at the bonds adjacent to the carbonyl groups.

Caption: Key fragmentation pathways for this compound in EI-MS.

-

Molecular Ion: The appearance of a moderately intense molecular ion peak at m/z 127 is crucial for confirming the molecular weight.[1]

-

Alpha-Cleavage: The most prominent fragmentation pathway is the cleavage of the N-acyl bond (an alpha-cleavage relative to the lactam carbonyl). This cleavage can occur in two ways:

-

Ketene Formation: Loss of the pyrrolidone ring can also lead to the formation of a ketene radical cation, [CH₂=C=O]⁺•, at m/z 42.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses or goggles, to avoid contact with skin and eyes.[14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[14][15]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[15][16]

Conclusion

The structural identity of this compound is unequivocally established through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the C-H framework, IR spectroscopy confirms the presence of the characteristic dual carbonyl functionalities and the absence of N-H bonds, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the stable acetyl cation. Together, these spectroscopic data points form a unique and reliable fingerprint for the positive identification and quality assessment of this compound in any research or development setting.

References

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Google Scholar.

- A Study of the Infrared Spectrum of the Amide Group. (n.d.). AIP Publishing.

- Amide infrared spectra. (n.d.). Chemistry.

- Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts.

- This compound(932-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- INFRARED SPECTROSCOPY. (n.d.). St.

- This compound(932-17-2)ir1. (n.d.). ChemicalBook.

- This compound SDS, 932-17-2 Safety D

- Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. (n.d.). Semantic Scholar.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018).

- This compound 932-17-2 wiki. (n.d.). Guidechem.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

- Pyrrolidine, 1-acetyl-. (n.d.). PubChem.

- This compound - Safety D

- SAFETY D

- This compound(932-17-2) MS spectrum. (n.d.). ChemicalBook.

- N-Acetylpyrrolidone. (n.d.). NIST WebBook.

- 2-Pyrrolidinone, 1-acetyl-. (n.d.). PubChem.

- Spectrometric Identification of Organic Compounds. (2011). Chem 117 Reference Spectra.

- N-Acetylpyrrolidone IR Spectrum. (n.d.). NIST WebBook.

Sources

- 1. N-Acetylpyrrolidone [webbook.nist.gov]

- 2. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(932-17-2) 1H NMR [m.chemicalbook.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Page loading... [guidechem.com]

- 6. N-Acetylpyrrolidone [webbook.nist.gov]

- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Unraveling the Enigma: A Technical Guide to the Putative Biological Mechanisms of 1-Acetyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-pyrrolidone, a simple derivative of the 2-pyrrolidone core, belongs to a class of compounds that has garnered significant interest for its potential neuroactive properties. While direct, comprehensive research on the specific mechanism of action of this compound is nascent, a compelling body of evidence from structurally related analogues, particularly nootropic agents and other pyrrolidinone derivatives, allows for the formulation of a putative mechanistic framework. This guide synthesizes the current understanding of related compounds to propose the likely biological targets and pathways through which this compound may exert its effects. We will delve into its potential modulation of cholinergic and monoaminergic systems, as well as its anticipated neuroprotective activities. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a theoretical framework and practical experimental designs to rigorously investigate and validate the biological actions of this intriguing molecule.

Introduction: The Pyrrolidinone Scaffold in Neuropharmacology

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This five-membered nitrogen-containing heterocycle is a key structural feature of the racetam class of nootropics, such as piracetam and aniracetam, which have been investigated for their cognitive-enhancing effects.[1] The broader family of pyrrolidinone derivatives has been explored for a range of central nervous system (CNS) activities, including neuroprotection and anticonvulsant properties.[1] The versatility of this scaffold allows for a variety of substitutions, leading to a diverse range of pharmacological profiles.[2] this compound (N-acetyl-2-pyrrolidone) is a fundamental member of this family, and understanding its potential mechanisms of action is a logical step in the exploration of novel neurotherapeutics.[3]

A Putative Mechanism of Action: Insights from Structural Analogues

Due to the limited direct research on this compound, its mechanism of action is largely inferred from studies on closely related compounds. The primary hypothesized pathways involve modulation of neurotransmitter systems and neuroprotective effects.

Modulation of the Cholinergic System

The cholinergic system is crucial for cognitive processes such as learning and memory.[4] Many nootropic drugs, including several pyrrolidinone derivatives, are known to interact with and enhance cholinergic neurotransmission.[5]

-

Cholinergic Agonism: A structurally similar compound, acetylpyrrolidinecholine, has been shown to act as a cholinergic agonist at both muscarinic and nicotinic receptors, albeit with lower potency than acetylcholine itself.[6] This suggests that this compound might also possess direct or indirect cholinomimetic properties.

-

Enhancement of Acetylcholine Release and Uptake: Some pyrrolidinone derivatives have been found to prevent the decrease in brain acetylcholine levels induced by amnesic agents like scopolamine.[5] The proposed mechanisms for this include the stimulation of high-affinity choline uptake, which is a rate-limiting step in acetylcholine synthesis.[5]

-

Inhibition of Acetylcholinesterase (AChE): Studies on novel pyrrolidine-2-one derivatives have demonstrated their ability to inhibit AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[7] This inhibition leads to increased levels of acetylcholine and enhanced cholinergic signaling.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Putative modulation of the cholinergic synapse by this compound.

Influence on Monoaminergic Systems

Beyond the cholinergic system, certain pyrrolidinone analogues have been shown to interact with monoamine neurotransmitter systems, which are involved in mood, attention, and executive function.

-

Dopamine and Norepinephrine Reuptake Inhibition: A series of pyrovalerone analogues, which feature a pyrrolidine ring, have been identified as selective inhibitors of dopamine and norepinephrine transporters with minimal effects on serotonin.[8] This suggests that this compound could potentially modulate dopaminergic and noradrenergic signaling by blocking the reuptake of these neurotransmitters from the synaptic cleft.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Hypothesized inhibition of monoamine transporters by this compound.

Neuroprotective Mechanisms

Neuroprotection is a key aspect of many CNS-active compounds, and pyrrolidinone derivatives have shown promise in this area.[1]

-

Antioxidant Activity: Oxidative stress is a major contributor to neurodegenerative diseases.[7] Studies on novel pyrrolidine-2-one derivatives have shown that they can combat the effects of scopolamine-induced cognitive impairment by reducing lipid peroxidation and bolstering endogenous antioxidant systems, including reduced glutathione (GSH) and superoxide dismutase (SOD).[9][7]

-

Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathology of many neurological disorders. While not directly studied for this compound, the general neuroprotective profile of related compounds suggests that anti-inflammatory action is a plausible mechanism to investigate.

Experimental Protocols for Mechanistic Validation

To transition from a putative to a confirmed mechanism of action for this compound, a series of targeted in vitro and in vivo experiments are necessary.

In Vitro Assays

| Assay Type | Objective | Key Parameters to Measure |

| Receptor Binding Assays | To determine the affinity of this compound for various neurotransmitter receptors. | Ki or IC50 values for muscarinic and nicotinic acetylcholine receptors, dopamine transporters, and norepinephrine transporters. |

| Enzyme Inhibition Assays | To assess the inhibitory potential of this compound on key enzymes. | IC50 value for acetylcholinesterase. |

| Neurotransmitter Uptake Assays | To measure the effect of this compound on neurotransmitter reuptake in synaptosomes. | Inhibition of radiolabeled dopamine and norepinephrine uptake. |

| Cell-Based Oxidative Stress Assays | To evaluate the antioxidant capacity of this compound in neuronal cell lines. | Reduction of reactive oxygen species (ROS), levels of lipid peroxidation, and activity of antioxidant enzymes (e.g., SOD, catalase). |

Protocol: Acetylcholinesterase Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate-buffered saline (PBS).

-

Prepare solutions of acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.

-

-

Assay Procedure:

-

In a 96-well plate, add PBS, DTNB solution, and varying concentrations of this compound or a known inhibitor (e.g., donepezil) as a positive control.

-

Add the acetylcholinesterase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the acetylthiocholine solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

-

In Vivo Studies

| Study Type | Animal Model | Objective | Key Endpoints |

| Microdialysis | Freely moving rats or mice | To measure the effect of systemic administration of this compound on extracellular neurotransmitter levels in specific brain regions (e.g., hippocampus, prefrontal cortex). | Changes in extracellular levels of acetylcholine, dopamine, and norepinephrine. |

| Behavioral Models of Cognition | Rodents | To assess the cognitive-enhancing effects of this compound. | Performance in the Morris water maze, novel object recognition test, or passive avoidance task. |

| Scopolamine-Induced Amnesia Model | Rodents | To determine if this compound can reverse cholinergic-deficit-induced memory impairment. | Reversal of scopolamine-induced deficits in behavioral tasks. |

| Models of Neurodegeneration | e.g., 6-hydroxydopamine (6-OHDA) model of Parkinson's disease | To evaluate the neuroprotective effects of this compound. | Reduction in neuronal loss, decreased markers of oxidative stress and neuroinflammation in the brain. |

Conclusion and Future Directions

While the direct mechanism of action for this compound remains to be fully elucidated, the existing literature on structurally related pyrrolidinone derivatives provides a strong foundation for a putative mechanistic framework. The most promising avenues for its biological activity appear to be through the modulation of cholinergic and monoaminergic neurotransmitter systems, as well as through neuroprotective effects stemming from antioxidant properties.

The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically investigate these hypotheses. A thorough characterization of this compound's interactions with specific molecular targets and its efficacy in relevant in vivo models will be crucial in determining its potential as a novel therapeutic agent for cognitive disorders and neurodegenerative diseases. Future research should also focus on its pharmacokinetic profile and safety to build a comprehensive understanding of its therapeutic potential.

References

-

von der-Heydt, A., G. Wagner, and F. Hofmann. "Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine." Naunyn-Schmiedeberg's archives of pharmacology 301.3 (1978): 197-201. [Link]

-

Akhtar, M. Saeed, et al. "Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis." Pharmacology Biochemistry and Behavior 229 (2023): 173602. [Link]

-

Pepeu, G., and G. Spignoli. "Nootropic drugs and brain cholinergic mechanisms." Progress in neuro-psychopharmacology & biological psychiatry 13 (1989): S77-88. [Link]

-

Voronina, T. A. "Cognitive Impairment and Nootropic Drugs: Mechanism of Action and Spectrum of Effects." Neurochemical Journal 17.2 (2023): 181-196. [Link]

-

Whittaker, V. P., and H. Zimmermann. "The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium." Naunyn-Schmiedeberg's archives of pharmacology 295.3 (1976): 235-241. [Link]

-

Shorvon, S. "Pyrrolidone derivatives." The Lancet 358.9296 (2001): 1885-1892. [Link]

-

Onaolapo, A. Y., et al. "Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial." Nutrients 14.23 (2022): 5015. [Link]

-

Resta, F., et al. "Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury." Antioxidants 12.11 (2023): 1952. [Link]

-

ResearchGate. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. [Link]

-

Chiarugi, A., et al. "Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly (ADP-ribose) polymerase." British journal of pharmacology 167.3 (2012): 644-658. [Link]

-

Malík, M., and P. Tlustoš. "Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs." Nutrients 14.16 (2022): 3367. [Link]

-

Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of medicinal chemistry 49.4 (2006): 1420-1432. [Link]

-

Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules 26.16 (2021): 4877. [Link]

-

Wikipedia. Acetylcholine. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 1-Acetyl-2-pyrrolidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidone scaffold, a five-membered nitrogen-containing lactam, represents a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Among its numerous analogues, 1-Acetyl-2-pyrrolidone and its derivatives have garnered significant attention for their wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, with a particular focus on their nootropic, anticonvulsant, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.

The Versatile Scaffold: An Introduction to this compound

This compound is a derivative of 2-pyrrolidone, featuring an acetyl group attached to the nitrogen atom of the lactam ring.[3] This seemingly simple modification significantly influences the molecule's physicochemical properties and biological activity, rendering it a valuable starting point for the synthesis of a wide range of derivatives with therapeutic potential.[4] The pyrrolidone ring itself is a key pharmacophore found in numerous approved drugs, highlighting its importance in drug design and development.[2] The exploration of this compound derivatives has led to the identification of compounds with potent effects on the central nervous system and inflammatory pathways.

Nootropic Activity: Enhancing Cognitive Function

Derivatives of this compound, most notably the racetam class of drugs, have been investigated for their cognitive-enhancing or "nootropic" effects.[5] These compounds are of significant interest for their potential to improve learning, memory, and attention, particularly in the context of age-related cognitive decline and neurodegenerative diseases.

Mechanism of Nootropic Action

The nootropic effects of this compound derivatives are believed to be multifactorial, primarily involving the modulation of key neurotransmitter systems. Evidence suggests an interaction with both the cholinergic and glutamatergic pathways, which are crucial for synaptic plasticity and memory formation.[6]

-

Cholinergic System Modulation: Several pyrrolidinone derivatives have been shown to enhance cholinergic neurotransmission.[6] This may occur through various mechanisms, including increased acetylcholine (ACh) release and enhanced sensitivity of muscarinic ACh receptors.[7]

-

Glutamatergic System Modulation: The glutamatergic system, particularly the AMPA and NMDA receptors, plays a vital role in learning and memory. Some this compound derivatives are thought to positively modulate AMPA receptors, facilitating excitatory synaptic transmission.[8]

Caption: Proposed Nootropic Mechanism of this compound Derivatives.

Experimental Evaluation of Nootropic Activity

The assessment of nootropic potential in preclinical studies typically involves behavioral models that evaluate learning and memory in rodents.

The Morris water maze is a widely used behavioral task to assess spatial learning and memory.[9]

Protocol:

-

Apparatus: A circular tank (150 cm in diameter) filled with opaque water (25°C) containing a hidden platform submerged 1 cm below the surface.[9] The tank is located in a room with various distal visual cues.

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 24 hours before the experiment.

-

Training Phase:

-

Administer the this compound derivative or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before the training session.

-

Place the animal into the water facing the wall of the tank at one of four randomized starting positions.

-

Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.[9]

-

If the animal fails to find the platform within 60 seconds, gently guide it to the platform.[9]

-

Allow the animal to remain on the platform for 20-30 seconds.[3][9]

-

Conduct four trials per day for 4-5 consecutive days.[9]

-

-

Probe Trial:

-

24 hours after the last training session, remove the platform from the tank.

-

Place the animal in the tank and allow it to swim for 60 seconds.[9]

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Analyze the escape latency during the training phase and the time spent in the target quadrant during the probe trial. A shorter escape latency and a longer time in the target quadrant indicate improved spatial learning and memory.

The passive avoidance test is a fear-motivated task used to evaluate long-term memory.[5][7]

Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[5]

-

Training (Acquisition) Phase:

-

Place the animal in the light compartment.

-

After a short habituation period, open the door, allowing the animal to enter the dark compartment.

-

Once the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[10]

-

Administer the test compound or vehicle at a specific time before or after the training.

-

-

Retention Test:

-

24 hours after the training, place the animal back in the light compartment.

-

Open the door and measure the latency to enter the dark compartment (step-through latency).

-

-

Data Analysis: An increased step-through latency in the retention test is indicative of improved memory of the aversive experience.

Anticonvulsant Activity: Combating Seizures

A significant area of research for this compound derivatives has been their potential as anticonvulsant agents.[5] Several compounds from this class have demonstrated efficacy in preclinical models of epilepsy, suggesting their potential for the treatment of seizure disorders.

Mechanism of Anticonvulsant Action

The anticonvulsant effects of these derivatives are primarily attributed to their ability to modulate neuronal excitability by interacting with voltage-gated ion channels.[11]

-

Voltage-Gated Sodium Channel Blockade: Many anticonvulsant pyrrolidone derivatives have been shown to inhibit voltage-gated sodium channels.[3] By stabilizing the inactivated state of these channels, they reduce the repetitive firing of neurons that is characteristic of seizures.

-

Voltage-Gated Calcium Channel Modulation: Some derivatives also exhibit activity at voltage-gated calcium channels, particularly T-type calcium channels, which are implicated in absence seizures.[3]

Caption: Anticonvulsant Mechanism of this compound Derivatives.

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant properties of novel compounds are typically assessed using in vivo models of induced seizures.

The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.[2][12]

Protocol:

-

Animals: Male mice (e.g., ICR strain) weighing 23 ± 3 grams.[13]

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.[1]

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

At the time of peak effect, apply a drop of topical anesthetic to the animal's corneas.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[13]

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

-

Data Analysis: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals from this response is determined as the median effective dose (ED50).[14]

Quantitative Data on Anticonvulsant Activity

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione Derivative 12 | MES (mice) | 16.13 - 46.07 (range for active compounds) | [4] |

| Pyrrolidine-2,5-dione Derivative 23 | MES (mice) | 16.13 - 46.07 (range for active compounds) | [4] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | [15] |

| Pyrrolidine-2,5-dione Derivative 14 | MES (mice) | 49.6 | [16] |

| Pyrrolidine-2,5-dione Derivative 14 | 6 Hz (44 mA) (mice) | 63.2 | [16] |

Anti-inflammatory Activity: Modulating the Immune Response

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives, suggesting their utility in treating inflammatory conditions.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation. Some pyrrolidone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

-

Modulation of Toll-Like Receptor (TLR) Signaling: TLRs are crucial for the recognition of pathogen-associated molecular patterns and the initiation of an inflammatory response. Certain pyrrolidine derivatives can suppress TLR-mediated signaling pathways.

Caption: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Experimental Evaluation of Anti-inflammatory Activity

Both in vivo and in vitro models are employed to assess the anti-inflammatory properties of this compound derivatives.

This is a classic in vivo model of acute inflammation.[17][18]

Protocol:

-

Animals: Rats or mice.

-

Procedure:

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Administer the test compound or vehicle.

-

After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[19]

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[19]

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.[20][21]

Protocol:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate media.

-

Treatment:

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[11]

-

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.

Synthesis of Bioactive this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available 2-pyrrolidone or its precursors.

General Synthesis of N-Substituted-2-acetylpyrrolidines

A common synthetic route involves the N-substitution of pyrrolidine-2-carboxylic acid (L-proline), followed by esterification and a Grignard reaction.[6]

Protocol:

-

N-Substitution of L-proline: React L-proline with a suitable alkylating or acylating agent (e.g., benzyl chloride or p-toluenesulfonyl chloride) in a basic solution to protect the amino group.[6]

-

Esterification: Convert the resulting N-substituted pyrrolidine-2-carboxylic acid to its methyl ester by reacting it with methanol in the presence of thionyl chloride.[6]

-

Grignard Reaction: Treat the N-substituted-2-(carbomethoxy)pyrrolidine with methyl magnesium iodide to yield the corresponding N-substituted-2-acetylpyrrolidine.[6]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a broad range of biological activities. Their potential as nootropic, anticonvulsant, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their mechanisms of action, as well as optimizing their structure to enhance potency and selectivity. The development of novel synthetic methodologies will also be crucial for the generation of diverse libraries of these compounds for further biological evaluation. The insights provided in this technical guide aim to facilitate and inspire continued research in this exciting area of drug discovery.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05). Retrieved from [Link]

- Giardina WJ, Gasior M. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Curr Protoc Pharmacol. 2009;Chapter 5:Unit 5.22.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). Retrieved from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Carrageenan induced Paw Edema Model - Creative Biolabs. Retrieved from [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. Retrieved from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Retrieved from [Link]

-

Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Retrieved from [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC - PubMed Central. (2021-12-03). Retrieved from [Link]

-

Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed. Retrieved from [Link]

-

Pyrrolidone derivatives - PubMed. Retrieved from [Link]

-

Dementia, Memory, Morris water maze, Nootropics - JCDR. Retrieved from [Link]

-

ED50 – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II.. (2025-08-06). Retrieved from [Link]

-

Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC. Retrieved from [Link]

-

Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC - PubMed Central. Retrieved from [Link]

-

Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC - PubMed Central. Retrieved from [Link]

-

a study on nootropic activity of methanolic extract of brassica oleraceae var. caulorapa bulb in rodents - PharmacologyOnLine. (2015-12-30). Retrieved from [Link]

-

Passive Avoidance Test - Scantox. Retrieved from [Link]

-

Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Kinetics of the LPS-inducible cytokine release in human whole blood.... - ResearchGate. Retrieved from [Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed. (2011-10-01). Retrieved from [Link]

-

Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC - NIH. Retrieved from [Link]

-

LPS-induced Cytokine Release Model Development Service - Creative Biolabs. Retrieved from [Link]

-

Effect of flunarizine on memory function by using step down passive avoidance test in albino rats | International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Retrieved from [Link]

-

Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PubMed Central. Retrieved from [Link]

-

Pyrrolidone derivatives - PubMed. Retrieved from [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020-12-25). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020-03-01). Retrieved from [Link]

-

ED50 values: Significance and symbolism. (2025-06-22). Retrieved from [Link]

-

Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. (2023-05-29). Retrieved from [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones - ResearchGate. Retrieved from [Link]

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. mmpc.org [mmpc.org]

- 4. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 6. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scantox.com [scantox.com]

- 8. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

- 9. jcdr.net [jcdr.net]

- 10. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 19. inotiv.com [inotiv.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Solubility Characteristics of 1-Acetyl-2-pyrrolidone

Introduction

1-Acetyl-2-pyrrolidone (CAS No. 932-17-2), also known as N-acetyl-2-pyrrolidinone, is a versatile lactam derivative with a unique combination of properties that make it a compound of significant interest in pharmaceutical formulations, specialty chemicals, and polymer synthesis.[1][2] Its role as a solvent, a reagent in organic synthesis, and as an intermediate underscores the importance of a thorough understanding of its solubility characteristics.[3] This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media, an exploration of the physicochemical factors governing its solubility, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₂ | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 231 °C | [5] |

| Density | 1.15 g/cm³ | [5] |

| CAS Number | 932-17-2 | [4][6] |

The molecular structure of this compound, featuring a five-membered lactam ring with an acetyl group attached to the nitrogen atom, is central to its solubility characteristics.[3]

Molecular Structure of this compound

A diagram illustrating the chemical structure of this compound.

Solubility in Aqueous Systems

The solubility of this compound in water is a key parameter for its application in biological and pharmaceutical contexts. While some sources describe it as "slightly soluble in water," others indicate it is "soluble in water."[3][5] This apparent contradiction can be clarified by examining calculated quantitative data and understanding the underlying molecular interactions.

A calculated Log10 of the water solubility (log10ws) for this compound is -0.35 (in mol/L).[7][8] This translates to a molar solubility of approximately 0.447 M, or about 56.8 g/L at standard conditions. This value suggests a moderate to good solubility in water.

The presence of two carbonyl oxygen atoms and a nitrogen atom in the molecule allows it to act as a hydrogen bond acceptor, facilitating interactions with water molecules. However, the absence of a hydrogen bond donor (no hydrogen attached to an electronegative atom) and the presence of nonpolar hydrocarbon portions of the ring and the acetyl group temper its aqueous solubility.

Solubility in Organic Solvents